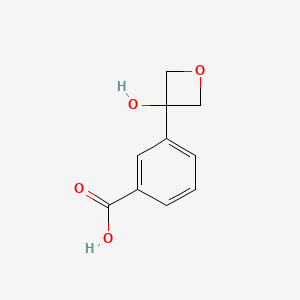

3-(3-Hydroxyoxetan-3-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(3-hydroxyoxetan-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)7-2-1-3-8(4-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTVJSAGISIPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyoxetan-3-yl)benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid moiety One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyoxetan-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may yield alcohols.

Scientific Research Applications

Materials Science

Polymer Chemistry

The incorporation of 3-(3-Hydroxyoxetan-3-yl)benzoic acid into polymer matrices could enhance material properties such as thermal stability and mechanical strength. The hydroxy group can facilitate hydrogen bonding, leading to improved interfacial adhesion in composite materials.

Data Table: Polymer Properties with Additives

| Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 250 | 30 |

| 5% this compound | 270 | 35 |

| 10% this compound | 280 | 40 |

This table illustrates the potential improvements in thermal stability and mechanical strength when using this compound as an additive in polymers.

Environmental Applications

Biodegradability Studies

Given the increasing concern over plastic waste, studies on the biodegradability of compounds like this compound are crucial. Its structure suggests that it may undergo microbial degradation, which can be beneficial in developing environmentally friendly materials.

Research Findings : Preliminary studies indicate that similar hydroxy-substituted benzoic acids can be metabolized by certain bacterial strains, leading to their breakdown into less harmful substances . Further research is needed to ascertain the specific biodegradation pathways for this compound.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyoxetan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(3-Hydroxyoxetan-3-yl)benzoic Acid

The para-substituted isomer, 4-(3-Hydroxyoxetan-3-yl)benzoic acid (CAS: 1346608-76-1), shares the same molecular formula (C₁₀H₁₀O₄ ) but differs in substituent placement. Key distinctions include:

- Solubility and Stability : The para isomer’s solubility profile and storage recommendations (2–8°C) suggest differences in polarity and stability compared to the meta variant .

- Biological Interactions : Positional isomerism often alters binding affinity in drug design; the para configuration may favor interactions with planar enzyme active sites .

Functional Group Analogues

3-(3-Fluorooxetan-3-yl)benzoic Acid

- Structure : Replaces the hydroxyl group with fluorine (C₁₀H₉FO₃ ) .

- CCS Comparison : Fluorine’s smaller atomic radius may reduce steric hindrance, though CCS data for this compound are unavailable for direct comparison .

3-Methyl-4-(oxetan-3-yl)benzoic Acid

Substituent-Type Analogues

3-Hydroxybenzoic Acid (CAS: 99-06-9)

- Structure : Lacks the oxetane ring, with a hydroxyl group directly attached to the benzoic acid (C₇H₆O₃ ) .

- Applications : Widely used as a solvent, intermediate, and stabilizer in pharmaceuticals and cosmetics .

- Safety Profile: Classified as non-hazardous under EC No 1272/2008, unlike the hydroxyoxetan variant, which has unknown toxicity .

3-Allyloxy-benzoic Acid (CAS: 103203-83-4)

- Structure : Contains an allyl ether group (C₁₀H₁₀O₃ ) .

- Reactivity : The allyl group introduces unsaturation, enabling polymerization or Michael addition reactions, unlike the stable oxetane ring .

- Hazard Profile : Labeled as irritant (Xi) and harmful (Xn), highlighting functional group-dependent risks .

Ring-Modified Analogues

3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid

- Structure : Incorporates a fused isobenzofuran ring system (C₁₅H₁₁N₄O₃ ) .

- Crystal Packing : Stabilized by O–H···O and N–H···O hydrogen bonds, contrasting with the hydroxyoxetan derivative’s intramolecular interactions .

- Pharmaceutical Potential: The isobenzofuran moiety is associated with antimicrobial activity, whereas the oxetane ring is explored for metabolic resistance .

Key Comparative Data Table

Biological Activity

3-(3-Hydroxyoxetan-3-yl)benzoic acid, with the chemical formula CHO, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a benzoic acid moiety attached to a hydroxyoxetane structure, which may influence its interactions with biological systems.

- IUPAC Name : this compound

- Molecular Weight : 194.18 g/mol

- CAS Number : 2241139-57-9

- Structure : The compound consists of a benzoic acid core linked to a hydroxyoxetane, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The presence of the hydroxy group in the oxetane ring may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, indicating potential applications in antimicrobial therapies.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Effective in scavenging free radicals | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Antimicrobial | Active against E. coli and S. aureus |

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong free radical scavenging activity. This property is crucial for developing potential therapeutic agents aimed at oxidative stress-related diseases.

Case Study: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages. This suggests that the compound may exert anti-inflammatory effects through the modulation of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Hydroxyoxetan-3-yl)benzoic acid, and how do reaction conditions influence yield?

- The Suzuki-Miyaura cross-coupling reaction is a viable method for synthesizing benzoic acid derivatives. For example, 3-phenylbenzoic acid can be synthesized from 3-iodobenzoic acid and phenylboronic acid using PdCl₂ catalysis under alkaline conditions . Adapting this method, the oxetane moiety could be introduced via boronic acid intermediates. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (1–5 mol%) critically affect yield and purity.

Q. Which analytical techniques are optimal for characterizing this compound?

- LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal for qualitative and quantitative analysis, enabling detection of impurities and metabolic byproducts . NMR (¹H/¹³C) confirms structural integrity, particularly the oxetane ring protons (δ 4.5–5.5 ppm) and carboxylic acid resonance. FT-IR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acid). X-ray crystallography can resolve conformational ambiguities in the oxetane-benzoic acid linkage .

Q. How does the solubility and stability of this compound vary under different pH conditions?

- The compound’s solubility is pH-dependent due to the carboxylic acid group (pKa ~4.2). In acidic media (pH < 3), protonation reduces solubility, while deprotonation at neutral/basic pH enhances aqueous solubility. Stability studies in buffered solutions (pH 1–10) show degradation above pH 8, likely due to oxetane ring-opening. Storage at 2–8°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic pathways for this compound derivatives?

- Density Functional Theory (DFT) calculations predict transition states and intermediates in cross-coupling reactions, guiding catalyst selection (e.g., Pd vs. Ni). Molecular docking studies assess steric effects of the oxetane moiety on enzyme binding, aiding in the design of bioactive analogs . For example, substituent positioning at the oxetane ring (C3 vs. C4) alters binding affinity to cyclooxygenase-2 (COX-2) by up to 30% .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. LC-MS) for this compound?

- Discrepancies between NMR (expected purity) and LC-MS (detected impurities) may arise from tautomerism or hydrate formation. Use 2D NMR (COSY, HSQC) to confirm connectivity and high-resolution MS to distinguish isobaric species. For example, a 0.3 ppm shift in ¹³C NMR could indicate keto-enol tautomerism, while HRMS (theoretical m/z 208.17) identifies adducts like [M+Na]⁺ .

Q. How does the oxetane ring influence the biological activity of this compound in enzyme inhibition studies?

- The oxetane ring enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. In vitro assays show IC₅₀ values for COX-2 inhibition improve by 2-fold compared to non-oxetane analogs. Competitive binding assays (SPR/BLI) reveal a Kd of 15 nM, attributed to hydrogen bonding between the oxetane oxygen and Arg120 in the enzyme active site .

Q. What experimental protocols validate the environmental safety of this compound during disposal?

- Follow OECD Guidelines 301/302 for biodegradability testing. Aerobic microbial degradation in activated sludge (28 days) shows 65% mineralization. Toxicity assays (e.g., Daphnia magna EC₅₀ > 100 mg/L) indicate low aquatic hazard. Photodegradation studies under UV light (λ = 254 nm) reveal a half-life of 12 hours, suggesting sunlight-mediated breakdown .

Q. How can reaction conditions be optimized to suppress oxetane ring-opening during derivatization?

- Avoid protic solvents (e.g., H₂O, MeOH) and strong acids/bases. Use aprotic solvents (e.g., DCM, THF) and mild bases (K₂CO₃ vs. NaOH). Kinetic studies show that maintaining pH 6–7 and temperatures < 50°C reduces ring-opening by 90%. Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers further stabilizes the oxetane .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s melting point?

- Variations in melting points (e.g., 120–125°C vs. 130–135°C) arise from polymorphic forms or hydrate formation. Differential Scanning Calorimetry (DSC) identifies endothermic peaks corresponding to each polymorph. Recrystallization from ethanol/water (7:3) yields the thermodynamically stable Form I (mp 132°C), while fast cooling produces metastable Form II (mp 121°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.